molecular formula C10H12ClN3 B15125087 3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline

Cat. No.: B15125087
M. Wt: 209.67 g/mol
InChI Key: AECVPLUNPZLVPZ-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a chloro-substituted aniline linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with an imidazole derivative. One common method includes the use of a condensation reaction where 3-chloroaniline is reacted with 2-chloromethylimidazole under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
  • 2-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
  • 4-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline

Uniqueness

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H12ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,14H,4-5,7H2,(H,12,13)

InChI Key

AECVPLUNPZLVPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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